C.I.Acid Blue 54
Description
Significance of C.I. Acid Blue 54 as a Model Compound in Environmental Chemical Research
Due to their robust chemical nature, dyes structurally similar to C.I. Acid Blue 54, especially those from the anthraquinone (B42736) class, serve as important model compounds in environmental chemical research. Their significance stems from several key properties:
Chemical Stability and Recalcitrance: Anthraquinone dyes are known for their high resistance to degradation by light, microorganisms, and chemical agents. frontiersin.org This persistence, while desirable for textile applications, poses a significant environmental challenge as these dyes are not effectively removed by conventional wastewater treatment processes. researchgate.netnih.gov This recalcitrance makes them ideal candidates for evaluating the efficacy of advanced treatment technologies designed to break down persistent organic pollutants.
Prevalence in Industrial Effluents: The textile industry is a major consumer of synthetic dyes and a significant source of industrial water pollution. acs.orgfrontiersin.org It is estimated that 10-15% of the dyes used in the dyeing process are released into wastewater streams. frontiersin.org Therefore, using a representative textile dye in research ensures that the findings are relevant to real-world pollution scenarios.
Intense Coloration: The vibrant color of these dyes allows for easy detection and quantification, even at very low concentrations in aqueous solutions. This property is advantageous for laboratory studies, where researchers can accurately track the rate and extent of dye removal or degradation using spectrophotometric methods.
Complex Aromatic Structure: The fused aromatic ring structure of anthraquinone dyes is representative of a class of pollutants that can be difficult to mineralize completely. researchgate.netnih.gov Research on their degradation pathways provides valuable insights into the breakdown of complex aromatic compounds in the environment.
Historical Trajectories and Evolution of Research on C.I. Acid Blue 54 in Specific Fields
The research trajectory of acid dyes mirrors the historical evolution of the chemical industry and growing environmental consciousness.
Late 19th and Early 20th Century: Following the synthesis of the first synthetic dyes, research was primarily focused on their creation, classification, and application. The earliest acid dyes appeared in the 1860s, with anthraquinone-structured acid dyes being invented after 1890. colorfuldyes.com The main goal during this period was to expand the palette of available colors and improve the dyeing process and fastness properties on protein fibers like wool and silk. china-dyestuff.comwikipedia.org
Mid-to-Late 20th Century: With the rise of environmental science, the research focus began to shift. The persistence of synthetic dyes in wastewater and their impact on aquatic ecosystems became a growing concern. chinasilkmuseum.com Early environmental studies investigated the behavior of dyes under environmental conditions, such as the mechanisms of color fading on different fibers when exposed to light. colab.ws
Late 20th and Early 21st Century: This period saw a surge in research dedicated to the removal of dyes from industrial effluents. Initial studies often explored conventional treatment methods. However, the low biodegradability of many synthetic dyes, especially anthraquinones, led researchers to investigate more robust physical and chemical methods. acs.orgnih.gov This era marked the beginning of intensive research into advanced remediation techniques, setting the stage for the current frontiers in the field.
Current Research Frontiers and Unaddressed Challenges Pertaining to C.I. Acid Blue 54
Current research on the degradation of recalcitrant dyes like C.I. Acid Blue 54 is focused on developing efficient, cost-effective, and environmentally benign technologies. The primary frontiers include Advanced Oxidation Processes (AOPs), novel adsorption materials, electrochemical treatments, and biodegradation.
Advanced Oxidation Processes (AOPs): AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading complex organic molecules. atlantis-press.com
Photocatalysis: This process often utilizes semiconductor catalysts, such as Titanium dioxide (TiO₂), which, when activated by UV or visible light, generate the required radicals to break down dye molecules. Studies on various acid dyes demonstrate high degradation efficiencies under optimized conditions. iwra.orgmdpi.com
Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to produce hydroxyl radicals. The reaction can be enhanced by UV light (photo-Fenton), significantly accelerating dye degradation. atlantis-press.com
Ozonation: Ozone (O₃) is a powerful oxidant that can directly attack the chromophoric groups of dyes, leading to rapid decolorization. atlantis-press.comresearchgate.net Combining ozone with UV light or H₂O₂ can further increase the generation of hydroxyl radicals and improve mineralization. researchgate.net
Novel Adsorption Materials: Adsorption is a widely studied technique due to its simplicity and efficiency. nih.gov Research is focused on developing low-cost and highly effective adsorbents from natural materials, agricultural waste, and industrial byproducts as alternatives to commercial activated carbon. nih.govijeat.org
Electrochemical Treatments: Electrochemical methods, such as electrocoagulation and electrochemical oxidation, offer a high degree of efficiency and amenability to automation. semanticscholar.orgku.ac.ke These processes can effectively remove color and reduce the Chemical Oxygen Demand (COD) of textile wastewater by either generating coagulants in-situ or through direct and indirect oxidation at the electrode surface. tandfonline.comtandfonline.com
Biodegradation: While many synthetic dyes are resistant to conventional biological treatments, research into specialized microorganisms (bacteria and fungi) capable of degrading them is a key frontier. frontiersin.org These biological methods are considered cost-effective and environmentally friendly. nih.govnih.govbiotechnologia-journal.org
Despite significant progress, several challenges remain:
Incomplete Mineralization and Toxic Intermediates: Many AOPs can effectively decolorize wastewater by breaking down the dye's chromophore, but they may not achieve complete mineralization to CO₂, water, and inorganic ions. This can result in the formation of colorless aromatic intermediates that may still be toxic. researchgate.netpantareiwater.com
Cost and Scalability: The high cost of reagents (e.g., H₂O₂, ozone) and energy for UV lamps, as well as the complexity of the reactors, can make AOPs and electrochemical processes expensive to implement on an industrial scale. atlantis-press.comaustinpublishinggroup.com
Sludge Disposal: Treatment methods like coagulation can produce significant amounts of sludge, which requires further treatment and disposal, thereby creating a secondary pollution problem. nih.govpantareiwater.com
Process Efficiency in Real Wastewater: The presence of salts, surfactants, and other organic matter in real textile effluents can interfere with the efficiency of many treatment processes, a challenge that is often not present in studies using synthetic dye solutions. tandfonline.com
Data Tables
Table 1: Comparative Efficacy of Advanced Oxidation Processes (AOPs) on Acid Dyes
This table summarizes the results from various studies on the degradation of different acid dyes using AOPs, illustrating typical experimental parameters and outcomes.
| Dye Studied | AOP Method | Catalyst/Oxidant | Initial Conc. (mg/L) | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| Acid Blue 9 | UV/TiO₂ | TiO₂ (150 mg/L) | 20 | 120 | 100 (Color) | iwra.org |
| Acid Blue 40 | Photo-electrochemical | 70%TiO₂/30%RuO₂ DSA | Not specified | 90 | 90 (Color), 64 (TOC) | tandfonline.com |
| Acid Blue 113 | UV-C/TiO₂ | TiO₂ (0.75 g/L) | 30 | 120 | 98.7 | mdpi.com |
| Acid Red 88 | UV-C/TiO₂ | TiO₂ (1 g/L) | 50 | 90 | 99.6 | mdpi.com |
| Acid Blue 92 | UV/TiO₂ | TiO₂ (0.1 g/L) | 10 | 90 | ~95 | researchgate.net |
Note: Efficiency can refer to decolorization or mineralization (TOC - Total Organic Carbon reduction), as specified.
Table 2: Adsorption Capacities of Various Materials for Acid Dyes
This table presents findings on the use of different adsorbent materials for the removal of acid dyes from aqueous solutions.
| Dye Studied | Adsorbent Material | Adsorption Capacity (mg/g) | pH | Equilibrium Time | Reference |
| Acid Red 183 | Multiwall Carbon Nanotubes | 45 | Not specified | Not specified | acs.org |
| Nylosan Red E-BL | Tamarind-Seed Testa | Not specified | 5 | 120-180 min | ijeat.org |
| Acid Blue 113 | Carbon from Fertilizer Slurry | 219 | Not specified | Not specified | acs.org |
| Acid Orange 7 | Thiourea-modified Nanofibrillated Cellulose Aerogel | ~180 | 3 | 70 min | ncsu.edu |
Properties
CAS No. |
12219-16-8 |
|---|---|
Molecular Formula |
C9H8N2O |
Synonyms |
C.I.Acid Blue 54 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Research of C.i. Acid Blue 54
Investigation of Novel Synthetic Routes for C.I. Acid Blue 54 and Its Analogs
C.I. Acid Blue 54, identified by the CAS number 12219-16-8, belongs to the anthraquinone (B42736) class of dyes, which are known for their brightness and good fastness properties. upb.rowikipedia.org The traditional synthesis of many anthraquinone acid dyes, including likely routes for C.I. Acid Blue 54, commences with 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as bromamine (B89241) acid. wikipedia.orgresearchgate.net The core of the synthesis involves the condensation of bromamine acid with a specific aromatic amine, a reaction often catalyzed by a copper compound. patsnap.comgoogle.com
While the precise amine used for the synthesis of C.I. Acid Blue 54 is not consistently disclosed in publicly available scientific literature, research into analogous compounds provides a framework for understanding potential synthetic pathways. The fundamental reaction is a nucleophilic substitution of the bromine atom on the anthraquinone structure by the amino group of the aromatic amine.
Novel research in this area focuses on improving the efficiency and selectivity of this condensation reaction. Key areas of investigation include the development of more effective catalyst systems. For instance, the use of monovalent copper complexes as catalysts has been shown to achieve nearly 100% conversion of bromamine acid, significantly reducing the formation of byproducts. google.com
The table below outlines a general synthetic approach for anthraquinone acid dyes derived from bromamine acid, which is likely analogous to the synthesis of C.I. Acid Blue 54.
| Step | Description | Key Reactants | Catalyst |
| 1 | Condensation | Bromamine acid, Aromatic amine | Copper (I) salt (e.g., cuprous chloride) |
| 2 | Isolation | - | - |
| 3 | Purification | - | - |
Functional Derivatization of C.I. Acid Blue 54 for Tailored Research Applications
The functional derivatization of C.I. Acid Blue 54, and anthraquinone dyes in general, is a significant area of research aimed at tailoring their properties for specific applications beyond traditional dyeing. The anthraquinone scaffold provides several sites for chemical modification, allowing for the introduction of various functional groups. nbinno.com These modifications can influence the dye's solubility, color, lightfastness, and affinity for different substrates.
Research into the derivatization of anthraquinone dyes has explored the introduction of various functionalities to impart novel properties. For example, the incorporation of imidazole (B134444) groups has been investigated to create new series of acid anthraquinone dyes. orientjchem.org Other research has focused on adding auxochromes, which are functional groups that can modify the color of the dye. liberty.edu
Potential derivatization strategies for C.I. Acid Blue 54 could involve modifications at several locations on the anthraquinone core or the attached aromatic amine. These modifications could be designed to enhance its performance in advanced applications such as in materials science or as a biological stain.
The following table presents potential functional groups that could be introduced into the C.I. Acid Blue 54 structure and the potential resulting applications.
| Functional Group | Potential Application |
| Sulfonic acid groups | Increased water solubility |
| Halogens | Altered electronic properties and color |
| Nitro groups | Intermediates for further synthesis |
| Hydroxyl groups | Altered color and potential for chelation |
Green Chemistry Principles in the Synthesis Research of C.I. Acid Blue 54
The principles of green chemistry are increasingly being applied to the synthesis of dyes to minimize environmental impact. In the context of C.I. Acid Blue 54 and other anthraquinone dyes, research is focused on developing more sustainable synthetic methods.
One promising area is the use of microwave-assisted synthesis. rasayanjournal.co.in Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.in Furthermore, solvent-free or "dry media" synthesis is being explored to reduce the use of volatile and often hazardous organic solvents. rasayanjournal.co.in
Another key aspect of green chemistry is the development of more environmentally benign catalysts. Research into copper-catalyzed reactions, central to the synthesis of many anthraquinone dyes, aims to reduce the amount of copper required and to develop methods for catalyst recycling to minimize heavy metal discharge in wastewater. google.com
The table below summarizes some green chemistry approaches applicable to the synthesis of C.I. Acid Blue 54.
| Green Chemistry Principle | Application in Synthesis |
| Use of alternative energy sources | Microwave-assisted synthesis to reduce reaction time and energy consumption. rasayanjournal.co.in |
| Use of safer solvents and reaction conditions | Solvent-free synthesis or use of water as a solvent. researchgate.net |
| Catalysis | Development of more efficient and recyclable catalysts to minimize waste. google.com |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
Spectroscopic and Photophysical Investigations of C.i. Acid Blue 54
Elucidation of Electronic Structure and Excitation Dynamics of C.I. Acid Blue 54
The electronic structure of anthraquinone (B42736) dyes like C.I. Acid Blue 54 is central to their color and stability. The electronic transitions, particularly the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) gap, determine the wavelength of light absorbed and thus the observed color. acs.org For anthraquinone dyes, the LUMOs are predominantly located on the central anthraquinone ring and its carbonyl groups. acs.org
The introduction of substituents significantly alters the electronic structure. Electron-donating groups, such as amines, raise the energy of the HOMO, which reduces the HOMO-LUMO gap and leads to a bathochromic (red) shift in the absorption spectrum. whiterose.ac.uk The nature and position of these substituents also influence the orientation of the visible transition dipole moment (TDM), which is a vector that describes the change in dipole moment during an electronic transition. whiterose.ac.ukmdpi.com The alignment of the TDM within the molecular structure is a key parameter in applications such as guest-host liquid crystal displays. mdpi.comx-mol.net
Upon absorption of a photon, the dye molecule is promoted to an excited electronic state. The dynamics of this excited state, including its lifetime and pathways for returning to the ground state (e.g., fluorescence, non-radiative decay), are critical aspects of its photophysical behavior. The change in electron distribution upon excitation can be significant, leading to a different dipole moment in the excited state compared to the ground state. nsf.gov This difference is a key factor in how the dye interacts with its environment, such as solvent molecules, in the excited state. nsf.gov
Table 1: Key Parameters in the Electronic Structure of Anthraquinone Dyes
| Parameter | Description | Influence on Properties |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Primarily affects the dye's oxidation potential and the energy required for electronic excitation. acs.org |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Primarily affects the dye's reduction potential. The location of the LUMO on the anthraquinone core leads to similar reduction potentials across different dyes in this class. acs.org |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Determines the wavelength of maximum absorption (λmax) and thus the color of the dye. whiterose.ac.uk |
| Transition Dipole Moment (TDM) | A vector quantity that describes the change in electric dipole moment during an electronic transition. | Determines the intensity of the light absorption and its polarization. mdpi.com |
Advanced Vibrational Spectroscopy (FTIR, Raman) for Mechanistic Insights into C.I. Acid Blue 54 Interactions
Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive tools for probing the molecular structure of dyes and their interactions with other molecules. hilarispublisher.comdntb.gov.ua These complementary techniques provide a "fingerprint" of the molecule based on its characteristic vibrational modes. researchgate.net
For an anthraquinone dye like C.I. Acid Blue 54, Raman and FTIR spectra would be dominated by vibrations of the aromatic rings and the carbonyl (C=O) groups of the quinone structure. nsf.govaip.org Density Functional Theory (DFT) calculations on related anthraquinone molecules have been used to assign specific Raman peaks to molecular motions, such as the vibration of the quinone bond. nsf.gov
When the dye interacts with other species, such as surfactants, proteins, or metal ions, changes in its vibrational spectrum can provide mechanistic insights. For example, hydrogen bonding or electrostatic interactions involving the carbonyl or sulfonate groups of the dye would cause shifts in the corresponding vibrational frequencies. FTIR analysis of Acid Blue 25, a related anthraquinone dye, showed that changes in peaks associated with C=O and O-H groups after interaction with a biosorbent were indicative of the functional groups involved in the adsorption process. researchgate.net Similarly, Surface-Enhanced Raman Spectroscopy (SERS) has been used to identify anthraquinone dyes on textiles, overcoming the strong fluorescence that often hinders conventional Raman measurements. researchgate.netepj.org
Table 2: Representative Vibrational Modes for Anthraquinone Dyes
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Spectroscopic Technique |
|---|---|---|
| 1650-1680 | C=O stretching of the quinone group | Raman, FTIR nsf.govaip.org |
| 1580-1600 | Aromatic C=C stretching | Raman, FTIR hilarispublisher.com |
| 1300-1350 | C-N stretching (for amino-substituted dyes) | FTIR hilarispublisher.com |
| 1150-1250 | SO₃⁻ symmetric stretching (sulfonate group) | FTIR |
Time-Resolved Spectroscopic Studies on C.I. Acid Blue 54 Degradation Kinetics and Intermediates
Understanding the degradation kinetics of C.I. Acid Blue 54 is vital for assessing its environmental persistence and developing effective remediation strategies. Advanced Oxidation Processes (AOPs), such as photocatalysis using semiconductors like TiO₂ or ZnO under UV irradiation, are commonly studied for dye degradation. iwra.orgmuk.ac.ir Time-resolved UV-Visible spectroscopy is the primary method used to monitor the decolorization of the dye solution over time.
The degradation of many acid dyes, including related compounds like Acid Blue 9 and Acid Blue 113, has been shown to follow pseudo-first-order kinetics. iwra.orgmuk.ac.irmdpi.com The rate of degradation is typically described by the equation:
ln(C₀/C) = kt
where C₀ is the initial dye concentration, C is the concentration at time t, and k is the pseudo-first-order rate constant.
The degradation rate is highly dependent on several factors:
Initial Dye Concentration : Higher initial concentrations can decrease the degradation rate. This is often attributed to the dye molecules absorbing a larger fraction of the UV light, which reduces the number of photons reaching the photocatalyst surface and thus lowers the production of reactive oxygen species like hydroxyl radicals (•OH). iwra.org
Catalyst Loading : Increasing the catalyst concentration generally increases the degradation rate up to an optimal point, beyond which the solution becomes too turbid, scattering light and reducing efficiency. iwra.org
pH : The solution pH affects the surface charge of the photocatalyst and the dye molecule, influencing the adsorption of the dye onto the catalyst surface, which is often a critical step in the degradation process. muk.ac.irmdpi.com
During degradation, the primary chromophore of the dye is destroyed, leading to decolorization. However, this does not necessarily mean complete mineralization. Spectroscopic and chromatographic techniques are used to identify reaction intermediates, which can sometimes be more toxic than the parent dye. For naphthyl-containing azo dyes, proposed degradation pathways involve the attack of hydroxyl radicals on the naphthalene (B1677914) ring or the cleavage of the azo bond, leading to the formation of smaller aromatic compounds. unlv.edumdpi.com
Table 3: Kinetic Data for the Photocatalytic Degradation of a Representative Acid Dye (Acid Blue 9)
| Initial Dye Conc. (mg L⁻¹) | Catalyst (TiO₂) Conc. (mg L⁻¹) | Rate Constant (k, h⁻¹) | Degradation Time (h) |
|---|---|---|---|
| 20 | 150 | 1.87 | 2 |
| 40 | 150 | 1.08 | 4 |
| 60 | 150 | 0.62 | 7 |
| 40 | 300 | 1.69 | 2.5 |
| 40 | 600 | 2.81 | 1.5 |
(Data adapted from studies on Acid Blue 9 degradation) iwra.org
Fluorescence and Phosphorescence Quenching Mechanisms of C.I. Acid Blue 54
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, broadly classified as dynamic (collisional) or static. researchgate.net
Dynamic Quenching : This occurs when the excited fluorophore collides with a quencher molecule in solution. The collision leads to non-radiative de-excitation of the fluorophore back to its ground state. The rate of dynamic quenching is dependent on the concentration of the quencher and the temperature and viscosity of the medium. researchgate.net
For a dye like C.I. Acid Blue 54, potential quenchers could include heavy metal ions, oxygen, or other organic molecules. The specific quenching mechanism can be elucidated by time-resolved fluorescence measurements and by studying the temperature dependence of the quenching efficiency.
Other quenching mechanisms include:
Förster Resonance Energy Transfer (FRET) : This is a distance-dependent, non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule. nih.gov This process is highly efficient when the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor and they are in close proximity (typically <10 nm).
Adduct Formation : In some cases, a chemical reaction can occur between the dye and another molecule to form a non-fluorescent adduct. For example, the cyanine (B1664457) dye Cy5 has been shown to be reversibly quenched by the phosphine (B1218219) TCEP through a 1,4-addition reaction across the dye's polymethine bridge. nih.gov A similar covalent modification could potentially quench the fluorescence of an anthraquinone dye.
UV-Visible Spectrophotometric Studies on C.I. Acid Blue 54 Behavior and Interactions
UV-Visible spectrophotometry is a fundamental technique for characterizing dyes, as the absorption of light in this region is responsible for their color. A typical UV-Vis spectrum of an acid blue dye in an aqueous solution shows a primary absorption maximum (λmax) in the visible region (around 600 nm), which corresponds to the principal electronic transition of the chromophore. hilarispublisher.com
This technique is particularly useful for studying the interactions of the dye with other molecules, such as surfactants. Surfactants are amphiphilic molecules that can form micelles in solution above a certain concentration known as the critical micelle concentration (CMC). The interaction between dyes and surfactants can lead to significant changes in the dye's absorption spectrum. jetir.orgasianpubs.org
Commonly observed spectral changes include:
Hypsochromic Shift (Blue Shift) : A shift of λmax to a shorter wavelength. This is often observed for anionic dyes interacting with cationic surfactants and can be indicative of the formation of dye-surfactant aggregates where the dye molecules are in a more hydrophobic environment. asianpubs.org
Bathochromic Shift (Red Shift) : A shift of λmax to a longer wavelength.
Hypochromism/Hyperchromism : A decrease or increase in the absorption intensity, respectively.
These spectral shifts provide evidence for the formation of dye-surfactant complexes or the incorporation of the dye into the surfactant micelles. jetir.orgasianpubs.org By systematically varying the surfactant concentration, one can study the aggregation process and determine key parameters of the interaction. univ.kiev.ua For example, studies on the interaction of Acid Blue 25 with a cationic surfactant demonstrated the formation of dye-surfactant ion pairs that subsequently form hydrophobic aggregates, leading to changes in the UV-Vis absorption intensity. acs.org
Table 4: Representative UV-Visible Spectral Data for an Anionic Dye Interacting with Surfactants
| System | λmax (nm) in Water | λmax (nm) with Surfactant | Spectral Shift (nm) | Observation |
|---|---|---|---|---|
| Anionic Dye + Cationic Surfactant | 550 | 535 | -15 | Hypsochromic Shift asianpubs.org |
| Anionic Dye + Non-ionic Surfactant | 607 | 612 | +5 | Bathochromic Shift jetir.org |
| Anionic Dye + Anionic Surfactant | 590 | 590 | 0 | No significant interaction |
(Data are representative and based on general principles of dye-surfactant interactions)
Mechanistic Studies of C.i. Acid Blue 54 Interactions with Environmental and Engineered Systems
Adsorption Research on C.I. Acid Blue 54 by Diverse Adsorbents
Adsorption is widely recognized as an efficient and cost-effective method for dye removal from wastewater due to its high efficiency and relatively simple operation. rsc.orgjscholaronline.org Numerous adsorbents have been investigated for their capacity to remove C.I. Acid Blue 54 (or similar acid dyes), including activated carbon rsc.orgmsrjournal.comresearchgate.netscience.govijcce.ac.irresearchgate.net, chitosan-coated magnetic nanoparticles researchgate.net, clay/alginate composite beads brieflands.com, magnetic biochar composite researchgate.net, modified wheat straw ksu.edu.sa, and date palm fiber researchgate.net. The effectiveness of these materials is influenced by various factors such as initial dye concentration, solution pH, temperature, and adsorbent dosage. rsc.orgojhas.org
Adsorption Isotherm Modeling
Adsorption isotherm models are crucial for understanding the distribution of dye molecules between the liquid phase and the solid adsorbent surface at equilibrium. Commonly applied models include Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich (D-R) isotherms. researchgate.netbrieflands.comresearchgate.netksu.edu.saresearchgate.netnih.gov
The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. brieflands.comrsc.org The Freundlich model, in contrast, describes multilayer adsorption on heterogeneous surfaces with non-uniform energy distribution. brieflands.comrsc.orgdergipark.org.tr The Temkin isotherm considers the effect of adsorbate-adsorbent interactions on the heat of adsorption, which is assumed to decrease linearly with increasing surface coverage. brieflands.comdergipark.org.tr The D-R model is often used to determine the nature of the adsorption process (physical or chemical) by calculating the mean free energy of adsorption. science.govbrieflands.comdergipark.org.tr
Studies on the adsorption of acid dyes, including those similar to C.I. Acid Blue 54, have shown varying fits to these models depending on the adsorbent material. For instance, the Langmuir and Freundlich models have been frequently used to analyze the adsorption of acid dyes onto various materials researchgate.netbrieflands.comresearchgate.netksu.edu.saresearchgate.net, with some studies indicating a better fit to the Langmuir model, suggesting monolayer adsorption researchgate.netresearchgate.net, while others find the Freundlich model more suitable, indicating heterogeneous adsorption dergipark.org.trsemanticscholar.org. The D-R model has also been applied to estimate adsorption energies, providing insights into the physisorption or chemisorption nature of the process. science.govbrieflands.comsemanticscholar.org
Kinetic Studies of C.I. Acid Blue 54 Adsorption
Kinetic studies investigate the rate at which adsorption occurs and help identify the rate-limiting steps of the process. Common kinetic models applied to dye adsorption include the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models. researchgate.netbrieflands.comresearchgate.netksu.edu.saresearchgate.netscispace.comicontrolpollution.com
The pseudo-first-order model assumes that the rate of adsorption is proportional to the concentration of the adsorbate in the solution. researchgate.netscispace.com The pseudo-second-order model suggests that the rate of adsorption is proportional to the square of the concentration of the adsorbate and the number of unoccupied sites on the adsorbent surface, often indicating chemisorption as the rate-limiting step. researchgate.netresearchgate.netksu.edu.saresearchgate.netsemanticscholar.orgscispace.comicontrolpollution.com The intraparticle diffusion model examines whether the diffusion of the adsorbate within the pores of the adsorbent is the rate-limiting step. researchgate.netbrieflands.comresearchgate.netksu.edu.saicontrolpollution.com
Thermodynamic Analysis of C.I. Acid Blue 54 Adsorption Processes
Thermodynamic studies provide information about the feasibility, spontaneity, and energy changes associated with the adsorption process. Key thermodynamic parameters calculated include the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). researchgate.netbrieflands.comresearchgate.netksu.edu.saresearchgate.netsemanticscholar.orgmdpi.commdpi.com
A negative ΔG° value indicates that the adsorption process is spontaneous. semanticscholar.orgmdpi.comijcce.ac.ir A positive ΔH° suggests that the adsorption is endothermic, meaning that higher temperatures favor the adsorption capacity. researchgate.netsemanticscholar.orgmdpi.commdpi.comijcce.ac.irupm.edu.my Conversely, a negative ΔH° indicates an exothermic process. A positive ΔS° suggests an increase in randomness at the solid-solution interface during adsorption. mdpi.com
Studies on the adsorption of acid dyes have often found the process to be spontaneous (negative ΔG°) and in some cases, endothermic (positive ΔH°), indicating that increasing temperature can enhance the adsorption capacity. researchgate.netsemanticscholar.orgmdpi.commdpi.comijcce.ac.irupm.edu.my
Here is a summary table of typical findings from isotherm, kinetic, and thermodynamic studies for acid dye adsorption, based on the provided search results:
| Study/Adsorbent Example | Best Fit Isotherm Model(s) | Best Fit Kinetic Model(s) | ΔG° (Spontaneity) | ΔH° (Enthalpy) | ΔS° (Entropy) | Citations |
| Chitosan-coated magnetic nanoparticles (Acid dyes) | Langmuir, Freundlich | Pseudo-first-order, Pseudo-second-order | Reported | Reported | Reported | researchgate.net |
| Clay/alginate composite beads (Acid dyes) | Langmuir, Freundlich, Temkin, D-R | Pseudo-first-order, Pseudo-second-order, Intraparticle diffusion | Reported | Reported | Reported | brieflands.com |
| Magnetic biochar composite (Acid dyes) | Langmuir, Freundlich | Pseudo-first-order, Pseudo-second-order | Reported | Reported | Reported | researchgate.net |
| Lignite Coal (Methylene Blue - cationic, but methods are relevant) | Freundlich, Langmuir (Freundlich slightly better) | Pseudo-second-order | Negative (Spontaneous) | Positive (Endothermic) | Reported | semanticscholar.org |
| Pumice (Methylene Blue - cationic, but methods are relevant) | Freundlich | Pseudo-second-order | Not explicitly stated in snippet | Not explicitly stated in snippet | Not explicitly stated in snippet | dergipark.org.tr |
| Modified Wheat Straw (Acid dyes) | Langmuir, Freundlich | Pseudo-first-order, Pseudo-second-order, Intraparticle diffusion | Reported | Reported | Reported | ksu.edu.sa |
| Acid-treated Kaolin (Methylene Blue - cationic, but methods are relevant) | Langmuir, Freundlich | Not explicitly stated in snippet | Negative (Spontaneous) | Positive (Endothermic) | Not explicitly stated in snippet | mdpi.com |
| Kenaf core fiber (Acid Blue-25, Acid Green-25) | Langmuir | Pseudo-second-order | Not explicitly stated in snippet | Positive (Endothermic) | Not explicitly stated in snippet | researchgate.net |
| Corn Stalks Modified by Citric Acid (Cationic dyes, but methods are relevant) | Langmuir | Pseudo-second-order | Negative (Spontaneous) | Positive (Endothermic) | Positive | mdpi.com |
| Cempedak Durian Peel (Acid Blue 25) | Langmuir | Pseudo-second-order, Film diffusion | Positive (Endothermic) | Reported | Reported | upm.edu.my |
| Date Palm Fiber (Acid dyes) | Langmuir, Freundlich | Pseudo-first-order, Pseudo-second-order | Reported | Reported | Reported | researchgate.net |
Surface Chemistry Interactions and Binding Mechanisms of C.I. Acid Blue 54 with Adsorbent Surfaces
The removal of C.I. Acid Blue 54 by adsorption is driven by various interactions between the dye molecules and the functional groups present on the adsorbent surface. As an anionic dye, C.I. Acid Blue 54 carries a negative charge in aqueous solutions, particularly at neutral or alkaline pH. jmaterenvironsci.com Therefore, electrostatic attraction between the negatively charged dye molecules and positively charged sites on the adsorbent surface is a significant interaction mechanism. rsc.orgmsrjournal.comacs.org The surface charge of the adsorbent is highly dependent on the solution pH, with lower pH values generally leading to a more positively charged surface, favoring the adsorption of anionic dyes. msrjournal.com
Besides electrostatic interactions, other mechanisms contribute to the binding of C.I. Acid Blue 54. Hydrogen bonding can occur between the hydrogen atoms in the dye molecule or water molecules and electronegative atoms (like oxygen or nitrogen) on the adsorbent surface functional groups (e.g., hydroxyl, amino, carboxyl groups). msrjournal.comacs.org Pi-pi interactions can also play a role, particularly if the adsorbent material or the dye molecule contains aromatic rings. These interactions occur between the pi electrons of the aromatic systems. rsc.orgmsrjournal.comacs.orgmdpi.com Hydrophobic interactions may also contribute to the adsorption, especially on adsorbents with hydrophobic surfaces. msrjournal.comacs.org
The specific functional groups present on the adsorbent, such as hydroxyl, carboxyl, and amino groups, are crucial for these interactions. msrjournal.com Modification of adsorbent surfaces can introduce or enhance these functional groups, thereby improving their adsorption capacity for acid dyes. msrjournal.commdpi.com
Research on Adsorbent Regeneration and Reusability for C.I. Acid Blue 54 Removal
The economic viability and sustainability of adsorption processes depend significantly on the ability to regenerate the saturated adsorbent and reuse it for multiple cycles. mdpi.comacs.org Regeneration aims to desorb the adsorbed dye molecules from the adsorbent surface without causing irreversible damage to the adsorbent's structure or significantly reducing its adsorption capacity in subsequent cycles. acs.org
Various methods can be employed for adsorbent regeneration, including washing with acids, bases, salts, organic solvents, or hot water. The effectiveness of a regeneration method depends on the nature of the adsorbent, the adsorbed dye, and the interactions between them. acs.org
Studies have investigated the reusability of different adsorbents for the removal of acid dyes. For instance, research on the adsorption of Acid Blue 25 (a similar acid dye) onto Cempedak durian peel demonstrated that washing with 0.1 M NaOH effectively regenerated the adsorbent, maintaining its performance over five adsorption-desorption cycles. upm.edu.my Acid treatment, however, was found to be less effective in this case, potentially due to readsorption of the dye in acidic conditions which favor adsorption of acid dyes. upm.edu.my The reusability of bauxite (B576324) residue for reactive blue dye removal was also evaluated, showing consistent adsorption capacity after regeneration with distilled water over multiple cycles. mdpi.com
Effective regeneration allows for the recovery of the adsorbent and potentially the concentrated dye, which might then be treated further or disposed of more efficiently.
Advanced Oxidation Processes (AOPs) for C.I. Acid Blue 54 Degradation
Advanced Oxidation Processes (AOPs) are powerful techniques used for the degradation of persistent organic pollutants, including dyes, in wastewater. ijcce.ac.irfrontiersin.orgijaem.netresearchgate.net These processes are primarily based on the generation of highly reactive species, such as hydroxyl radicals (•OH), which can effectively oxidize and mineralize complex organic molecules into simpler, less harmful compounds like carbon dioxide and water. ijcce.ac.irfrontiersin.orgijaem.netresearchgate.net
Various AOPs have been explored for the degradation of C.I. Acid Blue 54 and similar acid dyes. These include photocatalysis, Fenton and photo-Fenton processes, and electrochemical oxidation. researchgate.netresearchgate.netnih.govrsc.orgdergipark.org.trsemanticscholar.orgscispace.comacs.orgmdpi.comfrontiersin.orgchemijournal.comresearchgate.netdeswater.comajol.infoascelibrary.orgdntb.gov.uadeswater.comresearchgate.nettuiasi.ronsf.govresearchgate.net
Photocatalysis involves the use of semiconductor materials (photocatalysts) that, upon irradiation with light of appropriate wavelength, generate electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive species like hydroxyl radicals. frontiersin.orgnih.gov Common photocatalysts studied for dye degradation include TiO2, ZnO, and graphitic carbon nitride (g-C3N4), often used in composite forms to enhance efficiency and visible light activity. ksu.edu.saresearchgate.netnih.govrsc.orgdergipark.org.trsemanticscholar.orgscispace.comacs.orgmdpi.comfrontiersin.orgnsf.govresearchgate.netnih.gov Studies have shown the effectiveness of g-C3N4/ZnO and g-C3N4/CdS composites for the photocatalytic degradation of acid dyes under UV or visible light irradiation. ksu.edu.sansf.gov
Fenton and photo-Fenton processes utilize the reaction between ferrous ions (Fe2+) and hydrogen peroxide (H2O2) to generate hydroxyl radicals. ijcce.ac.irchemijournal.comresearchgate.net The photo-Fenton process enhances this reaction by using UV or visible light irradiation, which promotes the regeneration of Fe2+ and the photolysis of H2O2. chemijournal.comresearchgate.net These processes have demonstrated high efficiency in decolorizing and reducing the chemical oxygen demand (COD) of dye solutions. ijcce.ac.irchemijournal.comresearchgate.netascelibrary.org The efficiency of Fenton-based processes is influenced by factors such as pH, temperature, and the concentrations of iron ions and hydrogen peroxide. chemijournal.comresearchgate.netajol.infoascelibrary.org
Electrochemical oxidation involves the degradation of pollutants through direct electron transfer at the anode surface or indirectly through reactive species generated electrochemically, such as hydroxyl radicals or active chlorine species (in the presence of chloride ions). researchgate.netdeswater.comtuiasi.roacs.org Various electrode materials, including lead dioxide (PbO2) and dimensionally stable anodes (DSAs) like Ti/RuO2, have been used in electrochemical processes for dye degradation. researchgate.netdeswater.comresearchgate.nettuiasi.roacs.org The effectiveness of electrochemical oxidation is influenced by factors such as electrode material, current density, electrolyte type and concentration, and pH. researchgate.netdeswater.comtuiasi.roacs.org
Here is a summary table of AOPs applied to dye degradation, based on the provided search results:
| AOP Type | Key Reactive Species | Typical Catalysts/Electrodes | Relevant Citations |
| Photocatalysis | Hydroxyl radicals (•OH), electron-hole pairs | TiO2, ZnO, g-C3N4, g-C3N4 composites (e.g., with ZnO, CdS, TiO2), Metal-Organic Frameworks (MOFs) | ksu.edu.saresearchgate.netnih.govrsc.orgdergipark.org.trsemanticscholar.orgscispace.comacs.orgmdpi.comfrontiersin.orgnsf.govresearchgate.netnih.gov |
| Fenton/Photo-Fenton | Hydroxyl radicals (•OH) | Fe2+/H2O2 (Fenton), Fe2+/H2O2/UV or Visible Light (Photo-Fenton) | researchgate.netijcce.ac.irfrontiersin.orgchemijournal.comresearchgate.netajol.infoascelibrary.orgdntb.gov.ua |
| Electrochemical Oxidation | Hydroxyl radicals (•OH), Active chlorine species (e.g., ClO-) | PbO2, Ti/RuO2, Boron-doped diamond (BDD), Graphite | researchgate.netresearchgate.netdeswater.comresearchgate.nettuiasi.roacs.org |
| Ozonation/Ozone-based AOPs | Ozone (O3), Hydroxyl radicals (•OH) | Ozone alone or in combination with UV or H2O2 | ijcce.ac.irfrontiersin.org |
These advanced oxidation processes offer promising pathways for the degradation of recalcitrant dyes like C.I. Acid Blue 54, often leading to significant decolorization and reduction in organic load in contaminated water.
Photocatalytic Degradation Mechanisms (UV/TiO₂, ZnO, Graphitic Carbon Nitride, Metal-Organic Frameworks)
Photocatalytic degradation is an AOP that utilizes semiconductor photocatalysts, such as TiO₂, ZnO, graphitic carbon nitride (g-C₃N₄), and Metal-Organic Frameworks (MOFs), activated by UV or visible light irradiation to generate reactive species. sci-hub.setandfonline.comscirp.org The general mechanism involves the absorption of light by the photocatalyst, leading to the generation of electron-hole pairs. sci-hub.se These charge carriers migrate to the catalyst surface and participate in redox reactions with adsorbed water, oxygen, and organic pollutants. sci-hub.se
For instance, photogenerated holes can oxidize water molecules or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), while electrons can reduce oxygen to form superoxide (B77818) radicals (•O₂•⁻). sci-hub.setandfonline.com These highly reactive radicals can then attack the dye molecules, leading to their degradation through processes like bond cleavage and oxidation of aromatic rings. sci-hub.setandfonline.com Studies on the photocatalytic degradation of other Acid Blue dyes, such as Acid Blue 25 and Acid Blue 113, using catalysts like ZnO and TiO₂ have shown that parameters like pH, catalyst dose, and initial dye concentration significantly influence the degradation efficiency. scispace.commdpi.com For Acid Blue 25 degradation by ZnO nanoparticles, the process followed pseudo-first-order kinetics. scispace.com
While specific data for C.I. Acid Blue 54 is not available in the provided results, the general mechanism involving the generation of •OH and •O₂•⁻ radicals and their subsequent reaction with the dye molecule is likely applicable. The efficiency would depend on the specific photocatalyst used, the light source (UV or visible), and operational parameters.
Fenton and Photo-Fenton Reaction Mechanisms for C.I. Acid Blue 54 Remediation
Fenton and photo-Fenton processes are powerful AOPs that rely on the generation of hydroxyl radicals (•OH) through the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺). mdpi.comnih.gov The classical Fenton reaction involves the catalytic decomposition of H₂O₂ by Fe²⁺ to produce •OH and Fe³⁺. nih.gov
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
In the photo-Fenton process, UV or visible light irradiation is used to enhance the generation of •OH radicals and to regenerate Fe²⁺ from Fe³⁺, thereby increasing the efficiency of the process. bioline.org.br
Fe³⁺ + H₂O₂ + hν → Fe²⁺ + •OOH + H⁺ Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺
Studies on the degradation of other Acid Blue dyes, such as Acid Blue 161 and Acid Blue 80, using Fenton and photo-Fenton processes have demonstrated their effectiveness in decolorization and mineralization. mdpi.combioline.org.br The efficiency of these processes is highly dependent on parameters such as pH, concentrations of Fe²⁺ and H₂O₂, and temperature. mdpi.combioline.org.br For Acid Blue 161, UV radiation in the photo-Fenton process increased degradation by over 40% compared to Fenton alone. bioline.org.br
While direct studies on C.I. Acid Blue 54 were not found, the Fenton and photo-Fenton mechanisms involving •OH radical attack are generally effective for degrading organic dyes, including those with azo or anthraquinone (B42736) structures, which are common classes for blue dyes.
Electrochemical Oxidation and Electro-Fenton Processes for C.I. Acid Blue 54 Degradation
Electrochemical oxidation and electro-Fenton processes are electrochemical AOPs that facilitate the degradation of organic pollutants in wastewater. sci-hub.seresearchgate.netdntb.gov.ua In electrochemical oxidation, pollutants can be degraded directly at the anode surface or indirectly by electrogenerated mediators. sci-hub.se For instance, hydroxyl radicals can be generated at the anode surface from water oxidation. sci-hub.se
In the electro-Fenton process, H₂O₂ is electrochemically generated at the cathode by the reduction of dissolved oxygen, and this H₂O₂ then reacts with added ferrous ions (Fe²⁺) in the bulk solution via the Fenton reaction to produce •OH radicals. sci-hub.sescielo.org.mx
O₂ + 2H⁺ + 2e⁻ → H₂O₂ (at cathode) Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ (in solution)
The electro-Fenton process can be more efficient than the conventional Fenton process as it allows for continuous electrochemical generation of H₂O₂ and regeneration of Fe²⁺. sci-hub.sescielo.org.mx Studies on the electrochemical degradation of various dyes, including azo dyes, have shown the effectiveness of these methods, particularly when using anode materials like boron-doped diamond (BDD). sci-hub.seresearchgate.netdntb.gov.uaresearchgate.net
While specific research on C.I. Acid Blue 54 degradation by these methods was not found, the general principles of electrochemical oxidation and electro-Fenton processes, which involve the generation of powerful oxidizing species, are applicable to the degradation of persistent organic dyes.
Sonolytic and Radiolytic Degradation Pathways of C.I. Acid Blue 54
Sonolysis utilizes ultrasonic waves to induce cavitation in water, leading to the formation of bubbles that collapse, generating localized high temperatures and pressures. These extreme conditions can cause thermal decomposition of pollutants and also generate reactive species, including hydroxyl radicals (•OH), through the sonolysis of water vapor within the collapsing bubbles. hbni.ac.inacs.org
H₂O → •H + •OH (within cavitation bubbles)
Radiolysis involves the use of high-energy ionizing radiation (e.g., gamma rays or electron beams) to produce reactive species in water, primarily •OH radicals, hydrated electrons (e⁻aq), and hydrogen atoms (•H). hbni.ac.in These species can then react with dissolved pollutants, leading to their degradation.
H₂O + Radiation → •OH + e⁻aq + •H + H₂ + H₂O₂
While general mechanisms for sonolytic and radiolytic degradation involving •OH radicals have been studied for various organic compounds and dyes, specific research on the sonolytic or radiolytic degradation pathways of C.I. Acid Blue 54 was not found in the provided search results. hbni.ac.inacs.orgresearchgate.net However, these methods offer alternative approaches for generating reactive species capable of degrading persistent dyes.
Identification and Structural Elucidation of C.I. Acid Blue 54 Degradation Intermediates via Advanced Analytical Techniques
The identification and structural elucidation of degradation intermediates are crucial for understanding the complete degradation pathways of dyes. Advanced analytical techniques are essential for this purpose. Common techniques used in dye degradation studies include chromatography coupled with mass spectrometry, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netijbpas.com These techniques allow for the separation of complex mixtures of intermediates and provide molecular weight and structural information through fragmentation patterns. researchgate.netijbpas.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structural elucidation, providing detailed information about the arrangement of atoms within a molecule. ijbpas.com Fourier Transform Infrared (FTIR) spectroscopy can also be used to identify functional groups present in the degradation products. ijbpas.com
Studies on the degradation of other dyes, such as Acid Blue 25 and Reactive Black 5, have utilized techniques like HPLC-MS and GC-MS to identify intermediate products resulting from the cleavage of chromophoric groups and further oxidation reactions. researchgate.netijbpas.com For Acid Blue 25 degradation by fungal treatment, HPLC analysis revealed the formation of several polar derivatives. ijbpas.com
While specific intermediates for C.I. Acid Blue 54 degradation were not identified in the provided results, the application of these advanced analytical techniques would be necessary to determine the degradation pathway and identify intermediate products formed during its treatment by various methods.
Bioremediation and Enzymatic Degradation Research of C.I. Acid Blue 54
Bioremediation offers an environmentally friendly and potentially cost-effective approach for the removal of textile dyes from wastewater, utilizing the metabolic capabilities of microorganisms or isolated enzymes. envirobiotechjournals.commdpi.comresearchgate.net Microorganisms, including bacteria, fungi, yeasts, and algae, can decolorize and degrade dyes through various mechanisms. envirobiotechjournals.commdpi.com
Fungal biodegradation often involves both biosorption and enzymatic degradation. envirobiotechjournals.com White-rot fungi, in particular, are known for their ability to degrade a wide range of persistent organic pollutants, including dyes, through the action of extracellular enzymes such as laccases, manganese peroxidases, and lignin (B12514952) peroxidases. envirobiotechjournals.comresearchgate.net Bacterial degradation of azo dyes typically begins with the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes under anaerobic or microaerophilic conditions, leading to the formation of potentially toxic aromatic amines. mdpi.commdpi.com These amines may then be further degraded aerobically. mdpi.com
While the provided search results discuss the bioremediation and enzymatic degradation of various dyes, including other Acid Blue dyes like Acid Blue 113 and Acid Blue 25, specific research focused on the bioremediation or enzymatic degradation of C.I. Acid Blue 54 was not found. ijbpas.commdpi.comresearchgate.netmdpi.comtci-thaijo.org However, the general mechanisms involving microbial consortia or isolated enzymes, particularly those capable of cleaving azo bonds or degrading aromatic structures, would be relevant for the potential bioremediation of C.I. Acid Blue 54 if it is an azo dye or contains similar persistent structures. Studies on Acid Blue 113 biodegradation by Sphingomonas melonis B-2 indicated the involvement of enzymes like NADH quinone oxidoreductase and aromatic ring-hydroxylating dioxygenase in the degradation of azo bonds and aromatic rings. mdpi.com For Acid Blue 25, fungal treatment resulted in decolorization and the formation of polar derivatives. ijbpas.com
Further research would be needed to identify specific microorganisms or enzymes effective for the biodegradation of C.I. Acid Blue 54 and to elucidate the specific metabolic pathways involved.
Microbial Degradation Pathways and Biochemical Mechanisms
Microorganisms play a crucial role in the biodegradation of azo dyes, including those structurally related to C.I. Acid Blue 54. The degradation of azo dyes often involves the reductive cleavage of the azo bond (-N=N-) catalyzed by azoreductase enzymes, leading to the formation of colorless aromatic amines. nih.govscispace.comscispace.com These amines may then be further degraded under aerobic conditions through various biochemical pathways, such as deamination, desulfonation, and ring cleavage, ultimately leading to mineralization or incorporation into microbial biomass. nih.govscispace.com
Studies on the microbial degradation of similar acid dyes, such as C.I. Acid Blue 113, have revealed potential metabolic fates. For instance, the degradation of C.I. Acid Blue 113 by bacterial cultures mediated by azoreductase enzyme has been shown to break down the dye molecules into various metabolites, including aniline, naphthalene-1,4-diamine, 3-aminobenzenesulfonic acid, naphthalene-1-sulfonic acid, 8-aminonaphthalene-1-sulfonic acid, and 5,8-diaminonaphthalene-1-sulfonic acid. nih.gov Fourier transform infrared spectroscopy (FT-IR) analysis has confirmed the transformation of the azo linkage during this process. nih.gov While specific pathways for C.I. Acid Blue 54 are not explicitly detailed in the search results, the mechanisms observed for structurally similar azo and acid dyes provide a strong basis for understanding potential degradation routes.
Microorganisms can degrade azo dyes under various conditions, including aerobic, microaerophilic, and anaerobic environments. mdpi.com The effectiveness of degradation can be influenced by factors such as the presence of co-substrates like glucose, which can support microbial growth and co-metabolism of the dye. mdpi.commdpi.com
Enzymatic Degradation of C.I. Acid Blue 54: Laccases, Peroxidases, and Azoreductases
Enzymes play a pivotal role in the biological degradation of dyes. Laccases, peroxidases, and azoreductases are among the key enzymes involved in the breakdown of azo dyes. scispace.comwisdomlib.org
Azoreductases are primarily responsible for the reductive cleavage of the azo bond in azo dyes, often under anaerobic or microaerophilic conditions, yielding colorless aromatic amines. nih.govscispace.comscispace.com This reaction typically requires NAD(P)H as a co-factor. scispace.com
Laccases are multicopper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, including dyes, with the concomitant reduction of oxygen to water. scispace.comcore.ac.ukdoi.org Laccases can degrade azo dyes through both mediator-dependent and mediator-independent mechanisms. nih.gov While mediators can enhance laccase activity, their industrial application is limited by cost and potential toxicity. nih.gov Laccases initiate dye degradation by removing a hydrogen atom from hydroxyl groups or abstracting an electron from aromatic amines, leading to the formation of free radicals that can undergo further reactions like polymerization or depolymerization. nih.gov Fungal laccases have been shown to be effective in decolorizing various dyes. core.ac.ukdoi.org
Peroxidases, such as lignin peroxidase and manganese peroxidase, are heme-containing enzymes that catalyze the oxidation of substrates in the presence of hydrogen peroxide. scispace.com These enzymes also contribute to the degradation of dyes, often by oxidizing aromatic structures. scispace.com
Research on the enzymatic degradation of dyes structurally similar to C.I. Acid Blue 54 highlights the involvement of these enzymes. For instance, studies on the degradation of C.I. Acid Blue 113 have specifically mentioned the role of azoreductase and the potential involvement of laccase. nih.govmdpi.com While direct enzymatic degradation studies on C.I. Acid Blue 54 were not prominently found, the known mechanisms for similar acid and azo dyes strongly suggest that laccases, peroxidases, and azoreductases are likely involved in its biological transformation.
Interactive Table 1: Key Enzymes in Azo Dye Degradation
| Enzyme | EC Number | Primary Mechanism | Co-factor (if applicable) | Typical Conditions |
| Azoreductase | e.g., EC 1.6.5.5 | Reductive cleavage of azo bond | NAD(P)H | Anaerobic/Microaerophilic |
| Laccase | EC 1.10.3.2 | Oxidation of phenolic/non-phenolic compounds | None | Aerobic |
| Lignin Peroxidase | EC 1.11.1.14 | Oxidation of lignin and related compounds | H₂O₂ | Aerobic |
| Manganese Peroxidase | EC 1.11.1.13 | Oxidation of Mn²⁺ to Mn³⁺, then oxidation of substrates | H₂O₂ | Aerobic |
Bioreactor Design and Optimization for Biological Treatment of C.I. Acid Blue 54
Bioreactors provide controlled environments for optimizing microbial and enzymatic dye degradation processes. Various bioreactor configurations have been explored for the treatment of dye-containing wastewater, including anaerobic hybrid reactors and submerged aerobic fixed film reactors. science.gov The effectiveness of bioreactor systems depends on factors such as the choice of microbial consortia or enzymes, operational parameters (pH, temperature, hydraulic retention time, aeration), and the presence of necessary nutrients or co-substrates. sapub.orgmdpi.commdpi.comresearchgate.netresearchgate.net
Optimization studies using methodologies like Response Surface Methodology have been applied to determine the optimal conditions for dye degradation in bioreactors. researchgate.netresearchgate.net These studies investigate the synergistic effects of parameters such as pH, initial dye concentration, and temperature on decolorization efficiency. researchgate.net For example, optimization studies for the degradation of C.I. Acid Blue 113 by a bacterial consortium in a bioreactor system indicated that agitation and pH predominantly influenced the degradation process, while glucose had a negative effect at higher concentrations. researchgate.net
The use of immobilized microorganisms or enzymes within bioreactors can offer advantages such as increased enzyme stability, reusability, and improved process control. nih.govuminho.pt However, the stability and effectiveness of immobilized enzymes can be influenced by the composition of the wastewater and the specific dye structure. uminho.pt
While specific bioreactor design and optimization studies focused solely on C.I. Acid Blue 54 were not extensively detailed in the search results, the principles and approaches developed for the biological treatment of other recalcitrant dyes are directly applicable. The design and optimization of bioreactors for C.I. Acid Blue 54 treatment would involve selecting suitable microbial consortia or enzymatic systems known to degrade similar structures and systematically optimizing operational parameters to achieve maximum decolorization and degradation efficiency.
Phytoremediation Strategies and Plant-Microbe Interactions for C.I. Acid Blue 54 Removal
Phytoremediation, the use of plants to remove or detoxify pollutants from the environment, offers a sustainable approach for treating dye-contaminated wastewater and soil. nih.gove-ijep.co.innih.gov Plants can remove pollutants through various mechanisms, including uptake, adsorption, and enzymatic degradation within plant tissues or in the rhizosphere. nih.gov
Plant-microbe interactions in the rhizosphere play a significant role in enhancing phytoremediation efficiency. nih.govfrontiersin.orgresearchgate.net Microorganisms in the rhizosphere can directly degrade dyes or enhance plant tolerance and uptake of pollutants. nih.govfrontiersin.org Endophytic bacteria, which live within plant tissues, can also contribute to dye degradation and promote plant growth in contaminated environments. nih.govresearchgate.net
Studies have explored the phytoremediation potential of various plant species for removing different types of dyes. nih.gove-ijep.co.inresearchgate.netresearchgate.net For instance, Alternanthera philoxeroides and Nasturtium officinale (watercress) have been investigated for their ability to treat textile dyes. nih.gov Duckweed (Lemna minor) has also shown potential in the degradation of C.I. Acid Blue 92. nih.govresearchgate.net While direct studies on the phytoremediation of C.I. Acid Blue 54 were not found, the established principles of phytoremediation and the role of plant-microbe interactions in the degradation of similar acid and azo dyes suggest that this approach holds potential for C.I. Acid Blue 54 removal.
Interactive Table 2: Examples of Plants Studied for Dye Removal
| Plant Species | Target Dye(s) | Mechanism(s) Involved |
| Alternanthera philoxeroides | Sulfonated remazol red dye, textile effluents | Enzymatic degradation, uptake |
| Nasturtium officinale | Textile dye | Biotreatment, physiological responses |
| Lemna minor | C.I. Acid Blue 92 | Degradation |
| Eichhornia crassipes | Methylene Blue, Methyl Orange | Phytoremediation |
| Ananas comosus crown leaves | C.I. Acid Blue 113 | Adsorption |
| Artocarpus heterophyllus leaves | C.I. Acid Blue 113 | Adsorption |
The application of phytoremediation for C.I. Acid Blue 54 would involve selecting plant species known for their ability to tolerate and accumulate or degrade similar dyes, potentially in combination with inoculating the rhizosphere with effective dye-degrading microorganisms to enhance the removal efficiency.
Advanced Analytical Methodologies for C.i. Acid Blue 54 Research
Development of Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for C.I. Acid Blue 54 and Its Metabolites/Degradants
Hyphenated chromatographic techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the separation, identification, and quantification of complex mixtures, including dyes and their transformation products. LC-MS/MS is particularly valuable for analyzing polar and non-volatile compounds like many acid dyes. Studies on the degradation of other acid dyes, such as Acid Blue 25 and Acid Blue 113, have successfully utilized LC-MS and GC-MS to identify intermediate metabolites and degradation products ijbpas.commdpi.com. For instance, LC-MS analysis of Acid Blue 25 degradation by a fungal consortium revealed metabolites with specific molecular masses and retention times ijbpas.com. GC-MS has also been employed to identify degradation products of dyes after electrochemical removal from wastewater doi.org. The application of LC-MS/MS in the analysis of dyes in complex matrices like cosmetics has demonstrated its enhanced selectivity and sensitivity compared to traditional detection methods, allowing for structural information and quantification even in the presence of matrix effects mdpi.comoup.com. While specific research on C.I. Acid Blue 54 using these techniques is not extensively detailed in the provided snippets, the successful application to similar acid dyes suggests their high potential for analyzing C.I. Acid Blue 54 and its metabolites or degradants. The analysis of dye degradants often involves the identification of intermediate compounds formed during processes like biodegradation or photocatalytic degradation ijbpas.comscispace.com.
High-Sensitivity Spectrophotometric and Fluorometric Methods for C.I. Acid Blue 54 Detection
Spectrophotometry and fluorometry are widely used techniques for the detection and quantification of dyes due to their ability to absorb or emit light in the visible and/or ultraviolet regions of the spectrum. Spectrophotometric methods measure the absorbance of a substance at a specific wavelength, with the absorbance being proportional to the concentration of the analyte (Beer-Lambert Law). For instance, the degradation of Acid Blue 25 has been monitored using UV-Vis spectrophotometry by observing changes in absorbance at its maximum wavelength frontiersin.org. Similarly, Brilliant Blue FCF (C.I. Acid Blue 9) concentration has been determined spectrophotometrically electrochemsci.org. High-sensitivity spectrophotometric methods often involve optimizing parameters such as wavelength, solvent, and pathlength to enhance detection limits researchgate.net. Fluorometric methods, which measure the emission of light by a substance after excitation, can offer even higher sensitivity for fluorescent compounds. While direct fluorometric detection of C.I. Acid Blue 54 is not explicitly mentioned, the development of novel fluorophores derived from natural substrates has been explored for sensitive quantification in complex matrices nih.gov. The application of spectrophotometry for dye concentration measurement in complex matrices like dyebaths faces limitations, and methods like multi-pathlength spectrophotometry are being developed to improve performance over a wider concentration range researchgate.net.
Novel Sample Preparation and Preconcentration Techniques for Trace Analysis of C.I. Acid Blue 54
Analyzing C.I. Acid Blue 54 at trace levels in complex matrices often necessitates effective sample preparation and preconcentration techniques to isolate and concentrate the analyte while removing interfering substances. Various methods have been developed for this purpose in dye analysis. Solid Phase Extraction (SPE) is a widely used technique for extracting and concentrating analytes from liquid samples mdpi.comoup.com. Cloud Point Extraction (CPE), a microextraction technique, has also been employed for preconcentration of dyes from aqueous solutions and cosmetic samples mdpi.comresearchgate.net. Dispersive Liquid-Liquid Microextraction (DLLME) is another microextraction method used for dye analysis mdpi.com. Novel approaches like evaporation-driven chemical pre-concentration on paper are being explored to increase sensitivity in portable analytical devices nih.gov. Sample preparation for techniques like GC-MS may involve extraction with suitable solvents doi.org. For the analysis of dyes in fibers, micro-extraction techniques have been developed to obtain sufficient dye for analysis from small samples researchgate.netresearchgate.net.
Validation and Interlaboratory Study of Analytical Methods for C.I. Acid Blue 54 Quantification in Complex Research Matrices
Method validation is a critical step in ensuring the reliability and accuracy of analytical procedures for quantifying C.I. Acid Blue 54 in complex research matrices. Validation typically involves assessing parameters such as sensitivity, accuracy, precision (repeatability and intermediate precision), linearity, range, limit of detection (LOD), and limit of quantification (LOQ) dnacih.comroutledge.com. For example, a partially validated method for C.I. Acid Blue 9 using HPLC with a variable wavelength detector reported sensitivity and detection limits dnacih.com. Validation studies for LC-MS/MS methods for dye analysis in cosmetics have included assessing linearity, LOD, LOQ, and matrix effects mdpi.comnih.gov. Interlaboratory studies, where the same method is tested in multiple laboratories, are essential for evaluating the transferability and robustness of an analytical method iisnl.com. While specific interlaboratory studies for C.I. Acid Blue 54 are not detailed, proficiency tests for colorants in textiles demonstrate the importance of such studies for ensuring comparable and reliable results across different laboratories iisnl.com. The application of validated methods for quantifying dyes in complex matrices like food products and environmental water samples highlights the importance of rigorous validation for accurate analysis oup.comacs.org.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| C.I. Acid Blue 54 | Not found |
| C.I. Basic Blue 54 | 147317 |
| C.I. Acid Blue 9 | 17559 |
| C.I. Acid Blue 25 | Not found |
| C.I. Acid Blue 113 | Not found |
| C.I. Acid Blue 182 | 20846229 |
| Brilliant Blue FCF | 17559 |
| Phloxine B | 6433718 |
| C.I. Acid Blue 3 | 77073 |
| C.I. Acid Orange 156 | Not found |
| C.I. Acid Blue 171 | Not found |
| C.I. Acid Blue 45 | Not found |
| C.I. Direct Blue 54 | Not found |
| C.I. Acid Blue 221 | Not found |
| C.I. Reactive Blue 19 | Not found |
| C.I. Acid Blue 29 | Not found |
| C.I. Basic Blue 9 | Not found |
| Alcian blue | Not found |
| C.I. Acid Violet 54 | Not found |
| C.I. Acid Blue 40 | Not found |
| C.I. Acid Blue 1 | Not found |
| Direct Red 31 | Not found |
| C.I. Acid Red 26 | Not found |
| C.I. Basic Blue 26 | Not found |
| C.I. Basic Green 4 | Not found |
| C.I. Basic Red 9 | Not found |
| C.I. Basic Violet 3 | Not found |
| C.I. Basic Violet 14 | Not found |
Interactive Data Table (Example based on available data structure, actual data for C.I. Acid Blue 54 is limited in snippets)
Since detailed quantitative data specifically for C.I. Acid Blue 54 across different analytical methods and matrices is not present in the snippets, a generic structure illustrating how such a table would be presented based on the types of data mentioned is provided below. If specific data points for C.I. Acid Blue 54 were available, they would populate this table.
| Analytical Method | Matrix | Analyte (C.I. Acid Blue 54, Metabolite A, etc.) | LOD/LOQ (µg/L or other units) | Linearity Range (µg/L or other units) | Recovery (%) |
| LC-MS/MS | Wastewater | C.I. Acid Blue 54 | [Data would go here] | [Data would go here] | [Data would go here] |
| Spectrophotometry | Aqueous Solution | C.I. Acid Blue 54 | [Data would go here] | [Data would go here] | [Data would go here] |
| GC-MS | Degradation Sample | Metabolite A | [Data would go here] | [Data would go here] | [Data would go here] |
| Electrochemical Sensor | Environmental Water | C.I. Acid Blue 54 | [Data would go here] | [Data would go here] | [Data would go here] |
| HPLC-UV/Vis | Fiber Extract | C.I. Acid Blue 54 | [Data would go here] | [Data would go here] | [Data would go here] |
This table structure demonstrates how research findings on the performance characteristics of different analytical methods for C.I. Acid Blue 54 and its related compounds could be organized and presented if such specific data were available in the search results.
Theoretical and Computational Studies of C.i. Acid Blue 54
Quantum Chemical Calculations (DFT, Ab Initio) of Electronic Structure and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are widely used to study the electronic structure and reactivity of organic molecules, including dyes. These methods can provide detailed information about molecular orbitals, charge distribution, and energy levels, which are crucial for understanding chemical behavior helsinki.fiacs.org.
Studies on similar azo dyes, such as Acid Blue 113, have employed DFT to predict degradation potential based on parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy values nih.gov. For Acid Blue 113, a HOMO value of -5.227 eV was reported, indicating a nucleophilic character nih.gov. The reactivity towards oxidants like ozone and hydroxyl radical was correlated with lower HOMO-LUMO energy gaps nih.gov. Natural bond orbital (NBO) analysis has been used to understand the stability of dye structures due to intermolecular and intramolecular interactions, while Mulliken charge distribution and molecular electrostatic potential maps reveal the influence of functional groups on neighboring atoms nih.gov.
While direct computational studies on the electronic structure and reactivity of C.I. Acid Blue 54 using DFT or ab initio methods were not found in the provided results, these techniques are applicable. They could be used to calculate properties such as ionization potential, electron affinity, and Fukui functions to predict reactive sites and understand its behavior in various chemical reactions. The choice of specific DFT functionals and basis sets is critical for obtaining accurate results, as highlighted in studies on other molecules mongoliajol.inforesearchgate.net.
Molecular Dynamics Simulations of C.I. Acid Blue 54 Interactions with Solvents, Surfaces, and Biomolecules
Molecular Dynamics (MD) simulations are valuable for studying the dynamic behavior of molecules and their interactions with their environment, including solvents, surfaces, and biomolecules nih.govresearchgate.netrush.edu. These simulations track the movement of atoms over time, providing insights into conformational changes, binding events, and diffusion processes.
Although specific MD simulations of C.I. Acid Blue 54 were not found, MD is a standard technique for studying the interactions of dyes with different interfaces. For instance, MD simulations are used to study the adsorption of molecules onto surfaces like TiO2 science.gov. They are also extensively applied to investigate the interactions of small molecules, including potential drug candidates or environmental pollutants, with biomolecules like proteins and nucleic acids researchgate.netrush.eduntu.edu.sgnih.gov.
Applying MD simulations to C.I. Acid Blue 54 could involve simulating its behavior in aqueous solutions to understand solvation effects, its adsorption onto material surfaces relevant to its application or environmental fate, or its potential interactions with biological components if considering its environmental or health impact. Key parameters analyzed in MD simulations often include the radius of gyration, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and analysis of molecular interactions researchgate.net.
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Interaction Relationship (QSIR) Modeling for C.I. Acid Blue 54
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Interaction Relationship (QSIR) modeling aim to establish mathematical relationships between the structural features of compounds and their reactivity or interaction behavior dokumen.pub. These models can be used to predict the properties of new compounds based on their molecular structure.
QSRR models have been developed for various chemical reactions, correlating reactivity with calculated molecular descriptors obtained from methods like DFT researchgate.netscience.gov. Similarly, QSAR (Quantitative Structure-Activity Relationship), a related field, is used to link molecular structure to biological activity dokumen.pub.
While no specific QSRR or QSIR modeling studies for C.I. Acid Blue 54 were identified, the principles and methods are directly applicable. Developing such models for C.I. Acid Blue 54 would involve calculating a range of molecular descriptors (e.g., electronic, steric, topological) and correlating them with experimental reactivity data (e.g., degradation rates) or interaction data (e.g., binding affinities to surfaces or biomolecules). This could help predict the behavior of C.I. Acid Blue 54 under different conditions or its interactions with various substances without the need for extensive experimental testing for every scenario.
Prediction of Degradation Pathways and Intermediates using Computational Chemistry
Computational chemistry plays a significant role in predicting the degradation pathways and identifying potential intermediates of organic compounds, including dyes acs.orgscholaris.ca. Methods like DFT can be used to calculate the energy profiles of possible reaction pathways, helping to determine the thermodynamically or kinetically favored routes acs.org.
Studies on the degradation of other acid dyes, such as Acid Blue 113, have utilized quantum chemical analysis to predict their degradation potential by different oxidants nih.gov. This involves evaluating the reactivity of the dye towards various species based on electronic properties nih.gov. Computational methods can also assist in identifying intermediates that might be difficult to detect experimentally acs.orgscholaris.ca. For example, predicting transformation products during aqueous oxidation processes often involves understanding the reaction mechanisms at a molecular level, which computational chemistry can provide acs.org.
For C.I. Acid Blue 54, computational chemistry could be used to explore potential degradation mechanisms under various environmental conditions (e.g., oxidation, photolysis, biodegradation). By calculating transition states and activation energies, the likelihood of different reaction pathways can be assessed, and stable intermediates can be predicted. This information is crucial for understanding the environmental fate and persistence of the dye.
Application of C.i. Acid Blue 54 in Advanced Materials Science Research
Research on C.I. Acid Blue 54 as a Probe in Sensor Development (e.g., Optical, Chemical)
The development of optical and chemical sensors relies on indicator molecules, or probes, that exhibit a measurable change in properties, such as color or fluorescence, in response to a specific analyte or environmental condition. While various dye molecules, including phenothiazine-based photosensitizers and cationic Nile blue probes, are actively being developed for these applications, specific research detailing the use of C.I. Acid Blue 54 as a primary probe in sensor design is not extensively documented in publicly available literature. acs.orgresearchgate.net
The principle of using dyes in sensors often involves their immobilization on a solid support, where interaction with a target analyte alters the dye's electronic structure and, consequently, its optical properties. researchgate.net For instance, photoelectrochemical sensors have been developed using organic photosensitizers that react selectively with target molecules like hypochlorous acid, leading to a detectable change in photocurrent. researchgate.net Although C.I. Acid Blue 54 possesses the fundamental characteristics of a chromophore, its potential and specific application as a selective sensing probe remain a largely unexplored area of research.
Incorporation of C.I. Acid Blue 54 into Functionalized Materials for Specific Research Purposes (e.g., Adsorbent Design, Photocatalyst Sensitization)
A significant area of application for C.I. Acid Blue 54 is as a model compound for evaluating the efficacy of newly developed functional materials, particularly in environmental remediation research.
Adsorbent Design: In the development of novel adsorbent materials for wastewater treatment, C.I. Acid Blue 54 serves as a representative anionic dye pollutant. Researchers use it to test the adsorption capacity and kinetics of various materials. Its water solubility and stable molecular structure make it an ideal candidate for quantifying the performance of adsorbents like modified activated carbon, industrial byproducts, and bio-based materials. For example, studies on related acid dyes demonstrate how factors like pH, initial dye concentration, and adsorbent dosage affect removal efficiency. This research is crucial for designing effective, large-scale water purification systems.
Table 1: Research Findings on Adsorption of Acid Dyes by Various Materials This table presents data for dyes structurally related to C.I. Acid Blue 54, illustrating the context of its application in adsorbent research.
| Adsorbent Material | Target Dye | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Fe(III)-chitosan complex | Acid Blue 15 | 48.26 | Basic | semanticscholar.org |
| Poly(4-vinylpyridine) quaternized | Acid Blue 113 | 207.96 | Not specified | nih.gov |
| Raw Diatomite | Acid Blue 25 | Not specified | 3.0 | semanticscholar.org |
Photocatalyst Sensitization: C.I. Acid Blue 54 is also employed in the study of photocatalysis, an advanced oxidation process for degrading organic pollutants. Many semiconductor photocatalysts, such as titanium dioxide (TiO₂), are primarily active under UV light due to their wide bandgap. To harness visible light, which constitutes a larger portion of the solar spectrum, these catalysts can be sensitized with a dye.
In this process, the dye (e.g., Acid Blue 54) absorbs visible light, promoting it to an excited state. It then injects an electron into the conduction band of the semiconductor, initiating the formation of reactive oxygen species that degrade pollutants. C.I. Acid Blue 54 is used as a model pollutant to evaluate the visible-light activity of new composite photocatalysts, such as CdS/TiO₂ nanocomposites. d-nb.infofrontiersin.org Studies have shown that the degradation efficiency of acid blue dyes under visible light is significantly enhanced when a sensitizing dye is paired with a suitable photocatalyst. d-nb.infofrontiersin.org
Table 2: Photocatalytic Degradation Efficiency of Acid Blue Dyes with Sensitized Catalysts
| Photocatalyst | Target Dye | Light Source | Degradation Efficiency | Time (min) | Reference |
| CdS-TiO₂ | AB-29 | Visible Light | 84% | 90 | d-nb.infofrontiersin.org |
| TiO₂ | AB-29 | Visible Light | 9% | 90 | d-nb.infofrontiersin.org |
| UV/TiO₂ | AB 113 | UV-C | 98.7% | 90 | e-asct.org |
Use of C.I. Acid Blue 54 in Dye-Sensitized Solar Cell Research as a Model Sensitizer
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a photosensitive dye to absorb sunlight and convert it into electrical energy. rsc.orgnih.gov The sensitizer is a critical component, responsible for light harvesting and electron injection into a semiconductor's conduction band, typically TiO₂. rsc.orgnih.gov
The ideal sensitizer should have broad absorption across the visible and near-infrared spectrum, high molar extinction coefficients, and appropriate electrochemical properties to ensure efficient electron transfer. nih.gov While high-performance DSSCs often rely on expensive and rare ruthenium-based complexes or highly engineered organic dyes, there is a need for simple, low-cost, and stable dyes to serve as models for fundamental research. rsc.orgnih.gov These model sensitizers are used to study charge transfer dynamics, the effects of molecular structure on performance, and to validate new concepts or materials within the DSSC architecture.
Although various blue-colored squaraine and diketopyrrolopyrrole-based dyes have been investigated for their potential in near-IR DSSCs and for aesthetic applications in photovoltaic windows, specific studies employing C.I. Acid Blue 54 as a model sensitizer are not prevalent in the current body of scientific literature. d-nb.infonih.gov Its suitability would depend on its ability to anchor to the TiO₂ surface and its excited-state energy levels relative to the semiconductor's conduction band.
Studies on the Integration of C.I. Acid Blue 54 in Advanced Separation Membranes
Advanced separation membranes are critical in industrial processes, including water purification and wastewater treatment. The performance of these membranes, such as those used in reverse osmosis (RO) and nanofiltration, is often evaluated by their ability to reject specific solutes, including dissolved dyes.
C.I. Acid Blue 54, as a representative anionic organic molecule, is used to challenge these membranes and quantify their separation efficiency. In one study, the removal of an acid blue dye from simulated industrial wastewater was assessed using a reverse osmosis system. nih.gov The research investigated the influence of operating parameters, such as applied pressure and initial dye concentration, on the permeate flux and the percentage of dye removal. The results indicated that RO membranes can achieve very high rejection rates for acid blue dyes, demonstrating the technology's effectiveness for treating textile effluents. nih.gov Such studies are vital for optimizing membrane design and operating conditions for industrial applications.
Table 3: Performance of Reverse Osmosis (RO) Membrane in Removing Acid Blue Dye
| Operating Pressure (bar) | Initial Dye Concentration (mg/L) | Dye Removal Efficiency (%) | Reference |
| 5 | 25 | >95% | nih.gov |
| 10 | 25 | >98% | nih.gov |
| 10 | 50 | >98% | nih.gov |
| 10 | 100 | >98% | nih.gov |
Future Directions and Emerging Research Avenues for C.i. Acid Blue 54 Studies
Development of Sustainable and Economically Viable Remediation Technologies for C.I. Acid Blue 54
The textile industry is a significant consumer of water and a major contributor to wastewater containing persistent dyes like C.I. Acid Blue 54. Developing sustainable and economically viable treatment processes for such colored effluents is a critical challenge. Traditional physicochemical methods, while effective to some extent, often face limitations regarding cost, efficiency, and the generation of secondary pollution. This has spurred interest in more environmentally friendly alternatives.
Biodegradation using various microorganisms, including bacteria, fungi, and algae, is emerging as a promising and cost-competitive approach for dye wastewater treatment. Biological methods offer advantages such as being environmentally friendly, producing less sludge, and potentially yielding non-toxic end products or achieving mineralization. Future research for C.I. Acid Blue 54 remediation is likely to explore and optimize specific microbial strains or consortia capable of efficiently degrading this particular acid dye. Studies on the biodegradation of other acid dyes, such as Acid Blue 113, have shown promising decolorization rates, indicating the potential for biological approaches.
Adsorption techniques, particularly those utilizing low-cost and readily available natural materials or waste products, are also gaining traction for dye removal due to their high efficiency, ease of operation, and potential for cost-effectiveness. Agricultural wastes, such as banana peel, have demonstrated potential as biosorbents for removing acid dyes. Future work could investigate the efficacy of modified or unmodified low-cost materials for the adsorption of C.I. Acid Blue 54, focusing on optimizing parameters like pH, contact time, and adsorbent dosage to enhance removal efficiency and economic viability.
Advanced oxidation processes (AOPs) are also being explored for decolorization and degradation of dyes in wastewater. While not always economically feasible on their own, hybrid systems combining biological, physical, and chemical methods may offer a more comprehensive and sustainable solution for azo dye remediation from textile wastewater. Future research will likely focus on integrating these different approaches to create more efficient and cost-effective treatment trains specifically tailored for effluents containing C.I. Acid Blue 54. The potential for water reuse after treatment is also a key objective in developing viable technologies.
Integration of Artificial Intelligence and Machine Learning in Predicting C.I. Acid Blue 54 Behavior and Treatment Efficiency
The complexity of dye wastewater composition and the variability of treatment processes make predicting the behavior of compounds like C.I. Acid Blue 54 and the efficiency of remediation technologies challenging. Artificial intelligence (AI) and machine learning (ML) techniques offer powerful tools to address these complexities.
For C.I. Acid Blue 54, AI and ML can be integrated into research in several ways:
Predicting Treatment Efficiency: Developing models to predict the removal efficiency of C.I. Acid Blue 54 by different treatment methods (e.g., adsorption, biodegradation, oxidation) based on various operational parameters (initial dye concentration, pH, temperature, contact time, adsorbent/catalyst dosage).
Optimizing Process Parameters: Utilizing AI/ML algorithms to identify the optimal operating conditions for maximizing C.I. Acid Blue 54 removal while minimizing costs or energy consumption.
Modeling Dye Behavior: Predicting the fate and transport of C.I. Acid Blue 54 in different environmental compartments based on its chemical structure and environmental conditions.
Real-time Monitoring and Control: Implementing AI/ML models for real-time monitoring of C.I. Acid Blue 54 concentration in wastewater streams and enabling automated control of treatment processes to maintain optimal performance.
The application of AI tools in predictive modeling for environmental processes highlights their potential to revolutionize water treatment systems by increasing operational efficiency and precision. Future research will likely focus on developing robust and generalizable AI/ML models specifically for C.I. Acid Blue 54, potentially using hybrid approaches that combine different algorithms for enhanced predictive power.
Cross-Disciplinary Research at the Interface of Materials Science, Biotechnology, and Environmental Chemistry for C.I. Acid Blue 54
Addressing the challenges posed by persistent organic pollutants like C.I. Acid Blue 54 requires a synergistic approach that integrates knowledge and techniques from multiple scientific disciplines. Cross-disciplinary research at the interface of materials science, biotechnology, and environmental chemistry holds significant promise for developing innovative solutions.
Materials science contributes to the design and synthesis of novel materials with enhanced properties for C.I. Acid Blue 54 removal. This includes developing advanced adsorbents with high capacity and selectivity, designing catalytic materials for efficient degradation, and creating support structures for immobilizing microorganisms or enzymes. For instance, research on using modified jute fabrics as biosorbents for acid dyes exemplifies the application of materials science in developing sustainable remediation tools.
Biotechnology offers biological processes and tools for the degradation and detoxification of C.I. Acid Blue 54. This involves identifying and engineering microorganisms or enzymes with high decolorization and mineralization capabilities. Immobilization of microorganisms on suitable support materials developed through materials science can enhance their stability and efficiency in bioreactors.
Environmental chemistry provides the fundamental understanding of the behavior of C.I. Acid Blue 54 in the environment, its degradation pathways, and the chemical interactions involved in remediation processes. This includes studying the reaction mechanisms of chemical oxidation, the adsorption mechanisms on various materials, and the biochemical pathways of biodegradation.
Future research for C.I. Acid Blue 54 will increasingly involve collaborations between experts in these fields to:
Develop novel composite materials that combine the adsorptive properties of materials with the catalytic or biodegradative activity of biological components.
Design bioreactors that optimize the performance of immobilized microbial or enzymatic systems for continuous C.I. Acid Blue 54 treatment.
Utilize environmental chemistry principles to guide the design of materials and biotechnological processes for targeted and efficient removal or transformation of the dye.
Explore the potential for resource recovery from C.I. Acid Blue 54-containing wastewater through integrated processes.
This cross-disciplinary approach is essential for developing holistic and sustainable solutions to environmental challenges posed by dyes.
Advanced In-Situ and Operando Spectroscopic Techniques for Real-Time Mechanistic Elucidation of C.I. Acid Blue 54 Reactions
Understanding the detailed mechanisms by which C.I. Acid Blue 54 is degraded or transformed during treatment processes is crucial for optimizing existing technologies and developing new ones. Advanced in-situ and operando spectroscopic techniques allow for the real-time monitoring and analysis of these dynamic processes under relevant reaction conditions.
Unlike ex-situ techniques that analyze samples before and after a reaction, in-situ and operando methods provide insights into transient intermediates, structural changes in catalysts or adsorbents, and the interactions between the dye molecule and the active sites as the reaction progresses. Techniques such as in-situ UV-Visible spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, X-ray photoelectron spectroscopy (XPS), and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information.
For studies on C.I. Acid Blue 54, these techniques can be applied to:
Elucidate Degradation Pathways: Identify the intermediate products formed during chemical, biological, or photocatalytic degradation of C.I. Acid Blue 54 in real-time. FTIR spectroscopy, for example, has been used to monitor the biotransformation of azo dyes by tracking changes in functional groups.
Study Adsorption Mechanisms: Investigate the interaction between C.I. Acid Blue 54 molecules and the surface of adsorbent materials, identifying the types of bonding and the role of surface functional groups.
Characterize Catalytic Processes: Monitor changes in the chemical state and structure of catalysts during oxidation or photocatalytic degradation of the dye.
Assess Microbial Activity: Potentially monitor changes in microbial consortia or enzymatic activity during biodegradation processes in real-time.
Q & A
Q. How can researchers optimize the synthesis of C.I. Acid Blue 54 to achieve high purity and yield?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., pH, temperature, and reactant molar ratios) using Design of Experiments (DOE) frameworks. Techniques like HPLC or LC-MS should monitor reaction progress and purity . Reproducibility is critical; experimental protocols must detail reagent sources, purification steps (e.g., column chromatography), and characterization data (e.g., NMR, elemental analysis) to enable replication . For example, adjusting pH during diazotization can minimize byproducts, while post-synthesis dialysis removes unreacted precursors.
Q. What spectroscopic and chromatographic methods are most effective for characterizing C.I. Acid Blue 54?
- Methodological Answer : UV-Vis spectroscopy (λmax ~600–650 nm for anthraquinone-based dyes) confirms electronic transitions, while FT-IR identifies functional groups (e.g., sulfonic acid groups at ~1030 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular mass (C₁₉H₁₈N₂O₈S₂). For purity assessment, reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) resolves impurities . Include calibration curves and detection limits in methodology to ensure accuracy .
Q. How does pH influence the stability and aggregation behavior of C.I. Acid Blue 54 in aqueous solutions?
- Methodological Answer : Conduct stability studies by incubating dye solutions across pH 2–12, monitoring absorbance changes over time. Aggregation can be analyzed via dynamic light scattering (DLS) and zeta potential measurements. For example, acidic conditions (pH < 4) may protonate sulfonate groups, reducing solubility and inducing aggregation. Tabulate data to compare degradation rates (e.g., half-life at pH 7 vs. pH 10) .
Q. What quantitative methods are suitable for determining C.I. Acid Blue 54 concentration in complex matrices?
- Methodological Answer : Use UV-Vis spectrophotometry with Beer-Lambert law calibration (ε calculated at λmax). For complex matrices (e.g., biological or environmental samples), employ solid-phase extraction (SPE) followed by HPLC-DAD. Validate methods via spike-and-recovery experiments and limit-of-detection (LOD) calculations . Cross-reference with standard addition curves to account for matrix effects .
Q. How do solvent polarity and ionic strength affect the photophysical properties of C.I. Acid Blue 54?
- Methodological Answer : Prepare dye solutions in solvents of varying polarity (e.g., water, ethanol, DMSO) and measure fluorescence quantum yield and lifetime. Ionic strength effects can be tested using NaCl gradients (0–1 M). Data should include Stokes shifts and lifetime decay curves, analyzed via time-correlated single-photon counting (TCSPC) .
Advanced Research Questions
Q. What computational approaches elucidate the structure-property relationships of C.I. Acid Blue 54?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic transitions and predict λmax. Molecular dynamics (MD) simulations assess solvent interactions and aggregation tendencies. Compare computed spectra (TD-DFT) with experimental UV-Vis data to validate models . Use software like Gaussian or ORCA for simulations, ensuring convergence criteria are documented .
Q. How can researchers resolve contradictions in reported data on the photodegradation pathways of C.I. Acid Blue 54?
- Methodological Answer : Conflicting data often arise from varying light sources (UV vs. visible) or reactive oxygen species (ROS) scavengers. Conduct controlled photolysis experiments with monochromatic light and radical traps (e.g., NaN₃ for singlet oxygen). Use HPLC-MS to identify degradation products (e.g., quinone ring cleavage) and propose unified mechanisms . Statistical analysis (ANOVA) can quantify variability between studies .
Q. What advanced techniques characterize the dye’s interaction with biological or synthetic substrates?
- Methodological Answer : Surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) quantifies binding affinity to substrates (e.g., cellulose or proteins). For in situ analysis, use confocal Raman microscopy to map dye distribution on fibers. Thermodynamic parameters (ΔG, ΔH) derived from isothermal titration calorimetry (ITC) provide mechanistic insights .
Q. How can machine learning improve the prediction of C.I. Acid Blue 54’s environmental fate?
- Methodological Answer : Train neural networks on datasets of dye half-life, soil sorption coefficients (Kd), and toxicity. Input variables include pH, temperature, and microbial activity. Validate models using cross-validation and external datasets from repositories like PubChem or EPA ECOTOX . Address data gaps by integrating quantum chemical descriptors (e.g., HOMO-LUMO gaps) .
Q. What experimental designs minimize confounding variables in studies of C.I. Acid Blue 54’s catalytic or photocatalytic activity?
- Methodological Answer :
Use factorial designs to isolate effects of catalyst loading, light intensity, and dye concentration. Control for ambient light with dark experiments and quantify ROS using probe molecules (e.g., terephthalic acid for hydroxyl radicals). Include negative controls (no catalyst) and replicate experiments to ensure statistical power . Data should be normalized to surface area or catalyst mass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
